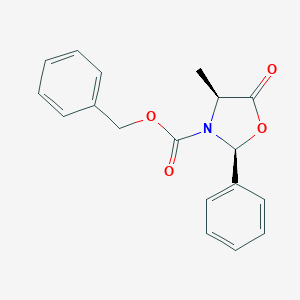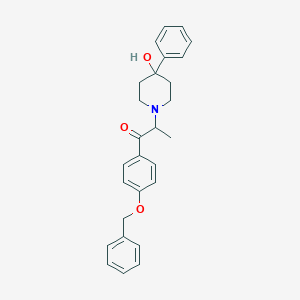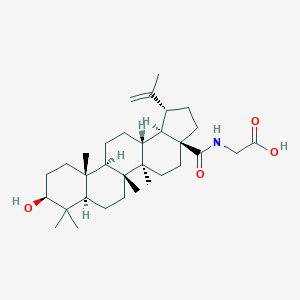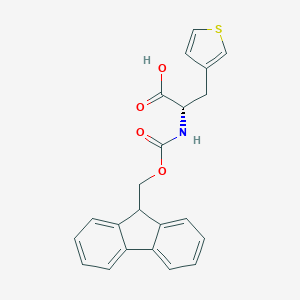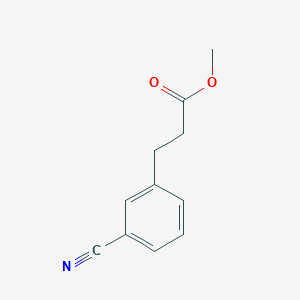
Methyl 3-(3-cyanophenyl)propanoate
Vue d'ensemble
Description
Methyl 3-(3-cyanophenyl)propanoate, also known as MCPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is commonly used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of Methyl 3-(3-cyanophenyl)propanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Methyl 3-(3-cyanophenyl)propanoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(3-cyanophenyl)propanoate has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several potential future directions for research on Methyl 3-(3-cyanophenyl)propanoate. One area of interest is its potential use as a therapeutic agent for various diseases, such as fungal infections and inflammatory disorders. Another area of interest is its potential use as a tool for studying cellular processes and protein function. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Methyl 3-(3-cyanophenyl)propanoate.
Applications De Recherche Scientifique
Methyl 3-(3-cyanophenyl)propanoate has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for drug discovery and development.
Propriétés
Numéro CAS |
193151-11-0 |
|---|---|
Nom du produit |
Methyl 3-(3-cyanophenyl)propanoate |
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 3-(3-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
YPAZQTSKIDBDAQ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC(=CC=C1)C#N |
SMILES canonique |
COC(=O)CCC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
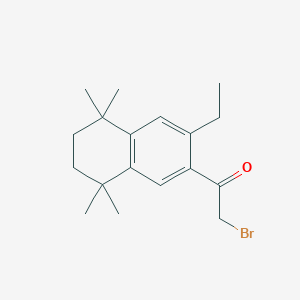
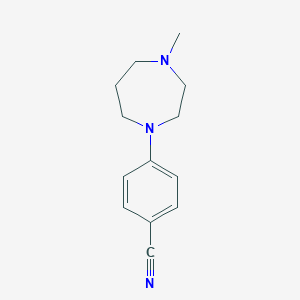
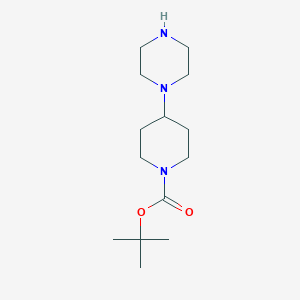
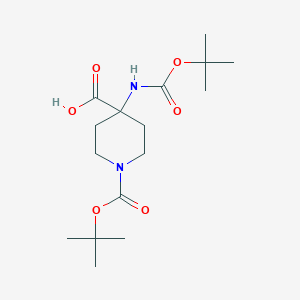
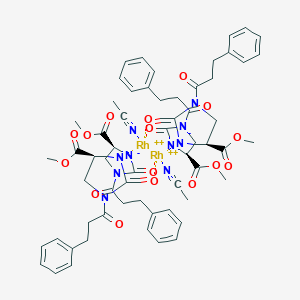
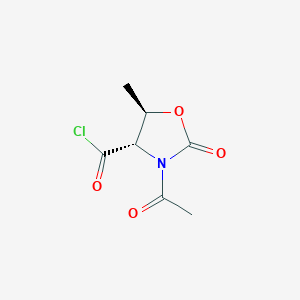
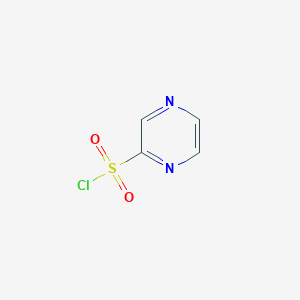
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
